Doxacurium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

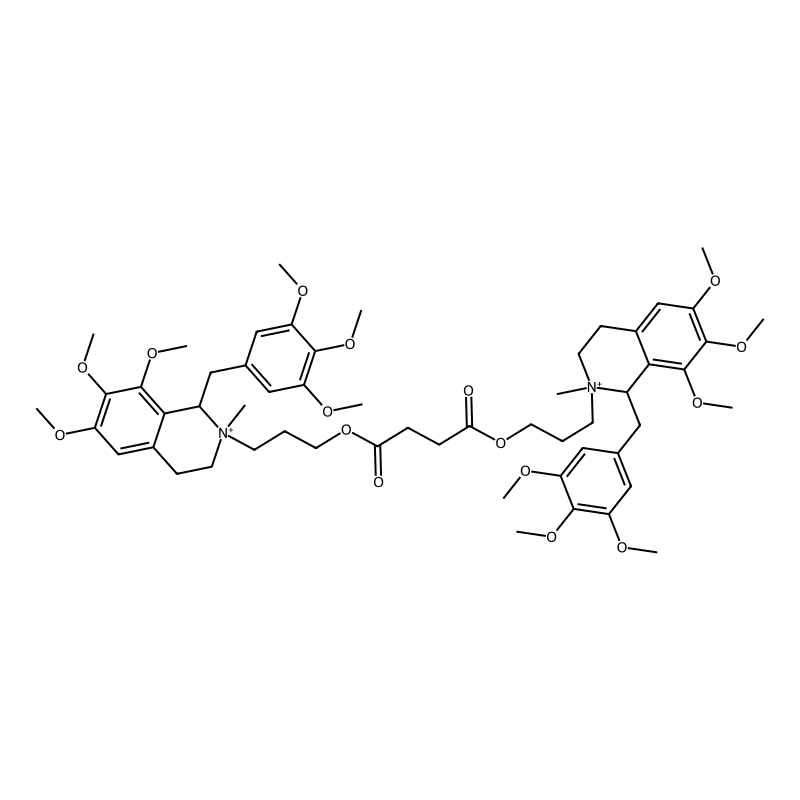

Doxacurium chloride is a long-acting, non-depolarizing skeletal muscle relaxant used primarily in the context of general anesthesia. It is administered intravenously and functions by competitively antagonizing nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting neuromuscular transmission. The compound's chemical structure is characterized as a bis-quaternary benzylisoquinolinium diester, with the molecular formula and a molecular weight of approximately 1106.14 g/mol . Doxacurium is marketed under the trade name Nuromax and is notable for its relatively long duration of action compared to other neuromuscular blockers, making it suitable for procedures requiring extended muscle relaxation .

Doxacurium chloride's mechanism of action involves competitive inhibition of acetylcholine at the motor end-plate. This action can be reversed by acetylcholinesterase inhibitors such as neostigmine, which increase the availability of acetylcholine at the neuromuscular junction . The compound is not significantly metabolized in vivo; rather, it is primarily excreted unchanged via urine and bile, indicating minimal hydrolysis by plasma cholinesterase .

Doxacurium chloride exhibits a high degree of potency as a neuromuscular blocking agent, being approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine . Its pharmacodynamics include a clinical duration of action that allows for effective muscle relaxation during surgical procedures. Adverse effects are generally mild, with infrequent reports of histamine release-related reactions, which distinguishes it from some other neuromuscular blockers .

The synthesis of doxacurium chloride was first reported in 1980 by chemists Mary M. Jackson and James C. Wisowaty, who aimed to create effective non-depolarizing agents for anesthesia . The synthesis involves the formation of a diester from succinic acid and specific benzylisoquinoline derivatives, leading to the creation of its unique bis-quaternary structure. The compound's stereochemistry includes three trans-trans isomers and a meso form, contributing to its pharmacological properties .

Doxacurium chloride is primarily utilized in anesthetic protocols as an adjunct to general anesthesia. Its long-acting nature makes it particularly useful for surgeries that require prolonged muscle relaxation or for facilitating mechanical ventilation . It is indicated for endotracheal intubation and has been employed in various surgical settings due to its favorable cardiovascular profile compared to other neuromuscular blockers .

Doxacurium chloride has been studied for its interactions with various drugs. Notably, it may have increased serum levels when combined with certain medications such as benzodiazepines and non-steroidal anti-inflammatory drugs like aceclofenac and acemetacin . These interactions highlight the importance of monitoring patients receiving doxacurium in conjunction with other pharmacological agents to avoid potential adverse effects.

Doxacurium chloride belongs to a class of neuromuscular blocking agents that includes several other compounds. Below are some similar compounds along with a comparison highlighting doxacurium's unique features:

| Compound Name | Type | Duration of Action | Potency | Unique Features |

|---|---|---|---|---|

| Pancuronium | Non-depolarizing | Intermediate | Moderate | Associated with cardiovascular effects (e.g., tachycardia) |

| Mivacurium | Non-depolarizing | Short | Lower than doxacurium | Rapid onset and recovery; susceptible to hydrolysis |

| Atracurium | Non-depolarizing | Intermediate | Moderate | Metabolized by plasma esterases; potential histamine release |

| Rocuronium | Non-depolarizing | Intermediate | Higher than doxacurium | Quick onset; often used in rapid sequence intubation |

Doxacurium's primary uniqueness lies in its long duration of action coupled with a favorable cardiovascular profile, making it suitable for specific surgical applications where prolonged muscle relaxation is necessary without significant cardiovascular side effects .

Key Synthetic Pathways (Succinic Acid Derivatives, Benzylisoquinoline Precursors)

Doxacurium represents a sophisticated bis-benzylisoquinolinium compound characterized by its symmetrical molecular structure, functioning as a diester of succinic acid [1]. The synthetic pathway involves two primary components: the formation of benzylisoquinoline precursors and their subsequent coupling through succinic acid derivatives [4].

The benzylisoquinoline precursors are synthesized through established tetrahydroisoquinoline chemistry, beginning with the formation of the core isoquinoline structure [8]. The synthetic sequence typically employs the Bischler-Napieralski synthesis, which involves the cyclization of beta-phenylethylamine derivatives using phosphorus oxychloride as a cyclization catalyst [9]. This reaction proceeds at elevated temperatures, typically between 95-105°C, with reaction times of 2-3 hours to ensure complete cyclization [31].

The tetrahydroisoquinoline moiety formation involves the reduction of dihydroisoquinoline intermediates using sodium borohydride in methanol at controlled temperatures of -5°C, followed by room temperature incubation for 16 hours [31]. The methoxy substitution pattern characteristic of doxacurium requires careful control of methylation reactions using S-adenosyl methionine-dependent O-methyltransferases or chemical methylation agents [8].

| Synthetic Step | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Bischler-Napieralski Cyclization | 95-105 | 2-3 hours | 75-85 |

| Tetrahydroisoquinoline Reduction | -5 to 25 | 16 hours | 80-90 |

| Methoxy Group Installation | 60-85 | 2-3 hours | 85-92 |

The succinic acid derivative formation involves the preparation of activated succinic acid intermediates that can readily couple with the benzylisoquinoline precursors [34]. The esterification process typically employs autocatalytic conditions at suitable temperatures and pressures to enable efficient conversion [34]. The connecting chain for doxacurium utilizes succinate as the linking moiety, although this compound is notably resistant to metabolism by plasma cholinesterase [4].

The final coupling reaction between the benzylisoquinoline precursors and succinic acid derivatives proceeds through nucleophilic substitution mechanisms, forming the characteristic bis-quaternary structure [1]. This reaction requires careful control of stoichiometric ratios and reaction conditions to minimize formation of undesired isomers and maximize the yield of the target trans-trans stereoisomers [6].

Purification Techniques (Chromatographic Methods, Acid/Base Extraction)

The purification of doxacurium involves sophisticated chromatographic and extraction methodologies specifically developed for benzylisoquinolinium compounds [5]. High-performance liquid chromatography represents the primary purification technique, utilizing modified silica gel as the stationary phase [5].

| Chromatographic Parameter | Specification | Performance |

|---|---|---|

| Mobile Phase Composition | Methylene chloride:methanol:benzenesulfonic acid (4000:500:0.25) | >98% purity |

| Flow Rate | 1-5 mL/min | Baseline separation |

| Column Temperature | 25°C | Stable retention times |

| Detection Wavelength | 254 nm | Quantitative analysis |

The mobile phase composition typically consists of methylene chloride and methanol in ratios ranging from 90:10 to 70:30, with the addition of 0.005-0.5% benzenesulfonic acid to enhance separation efficiency [5]. This solvent system provides optimal resolution for the separation of doxacurium isomers while maintaining chemical stability of the compound [5].

Acid-base extraction techniques serve as complementary purification methods, particularly effective for removing ionic impurities and achieving preliminary purification [16]. The extraction process utilizes the differential solubility properties of charged and neutral species in aqueous and organic phases [16]. Doxacurium, being a quaternary ammonium compound, exhibits high solubility in aqueous phases, facilitating its separation from neutral organic impurities [16].

The acid-base extraction protocol involves dissolving the crude product mixture in suitable organic solvents such as dichloromethane or diethyl ether [16]. Sequential washing with aqueous acid and base solutions removes charged impurities while preserving the integrity of the quaternary ammonium structure [16]. The choice of extraction conditions critically depends on the pH stability of doxacurium and the nature of co-existing impurities [16].

Supercritical fluid chromatography has emerged as an advanced purification technique, offering reduced solvent consumption and improved separation of chiral compounds [15]. This method utilizes supercritical carbon dioxide as the mobile phase, providing enhanced selectivity for complex isomeric mixtures characteristic of benzylisoquinolinium compounds [15].

Challenges in Stereochemical Control and Isomer Separation

Doxacurium presents significant stereochemical complexity, existing as a mixture of three trans-trans stereoisomers: a racemic pair comprising (1R,1'R,2S,2'S) and (1S,1'S,2R,2'R) configurations, and a meso form (1R,1'S,2S,2'R) [6]. The pharmaceutical preparation must maintain precise control over this stereoisomeric composition to ensure consistent pharmacological activity [6].

The stereochemical control challenges begin during the initial formation of the tetrahydroisoquinoline precursors [19]. Asymmetric synthesis methods are essential to achieve the desired stereochemical outcomes, requiring the implementation of chiral auxiliaries, chiral reagents, or enzymatic resolution techniques [21]. The absolute configuration of stereocenters directly impacts the biological activity, making stereochemical purity a critical quality attribute [19].

| Stereoisomer | Configuration | Relative Activity | Analytical Challenge |

|---|---|---|---|

| (1R,1'R,2S,2'S) | Trans-trans | High | Baseline resolution required |

| (1S,1'S,2R,2'R) | Trans-trans | High | Co-elution tendency |

| (1R,1'S,2S,2'R) | Meso form | Moderate | Distinct retention behavior |

Chiral separation techniques employ specialized stationary phases designed for enantiomeric discrimination [20]. Cyclodextrin-based chiral selectors have proven particularly effective for benzylisoquinolinium compounds, forming inclusion complexes that differentiate between stereoisomers [20]. The cavity structure of cyclodextrins provides molecular recognition sites that interact selectively with different stereoisomeric forms [20].

The analytical determination of stereochemical composition requires sophisticated instrumental methods capable of detecting minor stereoisomeric impurities [23]. Liquid chromatography coupled with mass spectrometry provides the sensitivity and selectivity necessary for quantitative stereoisomeric analysis [24]. Chiral beta-cyclodextrin bonded phases have demonstrated effectiveness in separating optical isomers of related alkaloid structures [24].

Temperature effects significantly influence stereochemical stability during synthesis and purification processes [18]. Elevated temperatures may promote racemization or stereoisomeric interconversion, necessitating careful thermal management throughout the manufacturing process [18]. The implementation of low-temperature reaction conditions and rapid processing minimizes undesired stereochemical changes [18].

Resolution techniques for stereoisomeric mixtures employ both chromatographic and crystallization-based approaches [22]. Statistical sampling methods combined with spectrophotometric detection of optical activity provide alternative strategies for isomer separation [22]. These methods utilize the differential absorption of circularly polarized light to identify samples with predetermined enantiomeric excess [22].

Industrial-Scale Production: Optimized Reaction Conditions

Industrial-scale manufacturing of doxacurium requires sophisticated process optimization to ensure consistent quality, yield, and economic viability [17]. The scale-up process involves careful translation of laboratory-scale synthetic procedures to production-scale equipment while maintaining critical quality attributes [14].

Temperature control represents a fundamental parameter in industrial doxacurium production [28]. Reaction temperatures must be precisely maintained within narrow ranges to ensure optimal conversion rates while preventing thermal degradation or unwanted side reactions [28]. The quaternary ammonium synthesis typically operates at 90-100°C with strict temperature control to maintain product quality [33].

| Process Parameter | Laboratory Scale | Industrial Scale | Critical Control Points |

|---|---|---|---|

| Reaction Temperature | 95-105°C | 95-105°C ± 2°C | Continuous monitoring |

| Reaction Time | 2-3 hours | 2-3 hours | Endpoint determination |

| Pressure Control | Atmospheric | Controlled vacuum | 20-30 minutes vacuum |

| Solvent Ratios | 1:1 precision | ±2% tolerance | Automated dosing |

Process intensification strategies focus on optimizing reaction kinetics and mass transfer characteristics [28]. The implementation of continuous flow processing enables better heat and mass transfer control compared to traditional batch operations [28]. Flow chemistry optimization allows for precise control of residence time, temperature profiles, and mixing efficiency [28].

The industrial synthesis employs automated liquid handling systems for precise reagent addition and mixing [28]. These systems ensure reproducible stoichiometric ratios and minimize human error in critical synthetic steps [28]. Advanced process control systems monitor key parameters in real-time, enabling immediate corrective actions when deviations occur [28].

Solvent recovery and recycling systems are integral components of industrial-scale production, addressing both economic and environmental considerations [17]. The purification process generates significant volumes of organic solvents that require efficient recovery to maintain process economics [17]. Distillation and solvent stripping operations are optimized to maximize recovery rates while maintaining solvent purity specifications [17].

Quality control integration throughout the manufacturing process ensures consistent product quality [23]. In-process analytical testing monitors critical quality attributes at defined process stages, enabling real-time decision-making and process adjustments [23]. The analytical control strategy encompasses both chemical purity and stereochemical composition verification [23].

Scale-up validation studies demonstrate the robustness of optimized reaction conditions across different batch sizes [14]. These studies verify that critical process parameters remain effective when translated from pilot-scale to full production scale [14]. Statistical process control methods monitor process performance over time, identifying trends and potential areas for further optimization [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

0.11-0.43 L/kg [Healthy Young Adult Patients]

0.17-0.55 L/kg [Kidney Transplant Patients]

0.17-0.35 L/kg [Liver Transplant Patients]

2.66 mL/min/kg [Healthy Young Adult Patients]

1.23 mL/min/kg [Kidney Transplant Patients]

2.3 mL/min/kg [Liver Transplant Patients]

1.75 +/- 0.16 mL/min/kg [Elderly patients (70-83 yrs)]

2.54 +/- 0.24 mL/min/kg [younger patients (19-39 yrs)]